molecular formula C28H30N4O4 B4001191 allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4001191
M. Wt: 486.6 g/mol
InChI Key: KGPJPSFKRLDWSP-UHFFFAOYSA-N
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Description

Allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C28H30N4O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.22670545 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research on similar compounds indicates advancements in synthesis techniques. For example, Yadav et al. (2021) developed an efficient one-pot four-component synthesis protocol for methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate derivatives, highlighting a green approach with high yields and simplicity (Yadav et al., 2021). Similarly, Bentya et al. (2011) synthesized new imidazo pyrazolo pyrimidin derivatives by iodocyclization, showcasing innovative synthetic methods for pyrazolo pyrimidine compounds (Bentya et al., 2011).

Crystal Structure Analysis

El Fal et al. (2014) conducted a study on the crystal structure of 4-allylsulfanyl-1H-pyrazolo pyrimidine, offering insights into the structural properties of similar compounds. This research could be relevant for understanding the structural characteristics of allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (El Fal et al., 2014).

Antimicrobial and Anti-biofilm Agents

Suresh et al. (2015) described the synthesis of novel pyrano pyrimidines with antimicrobial and anti-biofilm properties. These findings suggest the potential of pyrimidine derivatives in medical applications, which could extend to the subject compound (Suresh et al., 2015).

Medicinal Chemistry and Drug Efficacy

Thangarasu et al. (2019) explored the synthesis, biological properties, and drug efficacy of novel pyrazoles, emphasizing the significance of pyrazole and pyrimidine derivatives in novel drug discovery. This research indicates the medicinal importance of such compounds (Thangarasu et al., 2019).

Antibacterial Properties

Roth et al. (1989) synthesized alkenyl pyrimidine derivatives showing high in vitro activity against anaerobic organisms, suggesting the antibacterial potential of pyrimidine derivatives (Roth et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. However, a study discusses the quorum sensing signaling system used by bacteria to control the expression of virulence factors and antibiotic resistance . This might suggest potential biological activity for the compound.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. However, Sigma-Aldrich notes that the buyer assumes responsibility to confirm the product’s identity and/or purity . This suggests that caution should be exercised when handling this compound.

Properties

IUPAC Name

prop-2-enyl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-4-6-17-35-22-14-12-20(13-15-22)25-23(18-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-16-5-2)19(3)29-28(34)30-26/h5,7-15,18,26H,2,4,6,16-17H2,1,3H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPJPSFKRLDWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
allyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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